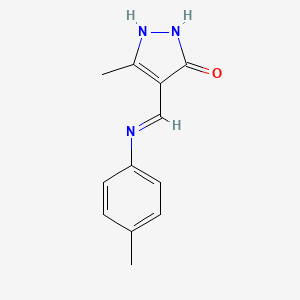

5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Description

5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis

Properties

IUPAC Name |

5-methyl-4-[(4-methylphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)13-7-11-9(2)14-15-12(11)16/h3-7H,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUVSAGWQXGKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=C(NNC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-toluidine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps to minimize by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrazolones with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic applications. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methyl-5-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

3-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

2-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness: 5-Methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific structural features and reactivity profile. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a unique candidate for various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazolone derivatives and substituted aldehydes. For example, refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-toluidinomethylene in ethanol, using ammonium acetate as a catalyst, yields the target compound . Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. Optimizing these conditions can improve yields (e.g., 60–75%) and reduce by-products like unreacted hydrazones or dimerization products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the Z-configuration of the methylidene group and substituent positions. Infrared (IR) spectroscopy confirms functional groups like the pyrazolone carbonyl (1670–1700 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives .

Q. What biological activities are commonly associated with pyrazolone derivatives like this compound?

- Methodological Answer : Pyrazolones exhibit anti-inflammatory, antimicrobial, and anticancer activities. For example, structural analogs with indole or thiazolidinone moieties show promising antiproliferative effects in cancer cell lines (IC₅₀: 10–50 µM) via kinase inhibition or apoptosis induction . Researchers should prioritize in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) and compare results to structurally related compounds like indomethacin or 4-methoxyphenylpyrazolone .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side products and enhance scalability?

- Methodological Answer : Side reactions (e.g., over-alkylation or oxidation) can be mitigated by:

- Using inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.

- Employing flow chemistry for precise control of reaction parameters (temperature, residence time) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the pure product . Scalability trials should assess solvent recovery and catalyst recyclability.

Q. What strategies can resolve contradictions in biological activity data across different studies on this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing.

- Validate activity via orthogonal assays (e.g., Western blotting alongside cytotoxicity assays).

- Perform meta-analyses of published data to identify trends, such as dose-dependent effects or structural motifs correlating with activity .

Q. How do computational methods like molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models binding affinities to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Key steps include:

- Preparing the compound’s 3D structure (optimized via DFT calculations).

- Docking into active sites (grid size: 20–25 Å) with flexible side chains.

- Validating predictions with MD simulations (100 ns trajectories) to assess binding stability . Results should be cross-checked with experimental IC₅₀ values.

Q. What are the key challenges in elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Challenges include:

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens.

- Off-target effects : Employ phenotypic profiling (e.g., BioMAP) to assess specificity.

- Metabolic stability : Perform hepatic microsome assays to evaluate CYP450-mediated degradation .

Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : Store at –20°C in amber vials to prevent light-induced isomerization.

- Hydrolytic susceptibility : Monitor pH-dependent decomposition (e.g., HPLC at 0, 24, 48 hours in PBS).

- Solvent compatibility : Use DMSO for stock solutions (≤1% v/v in assays) to avoid precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.